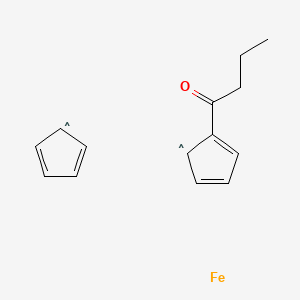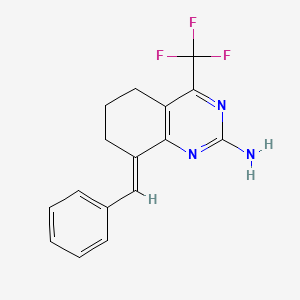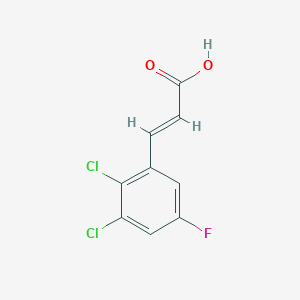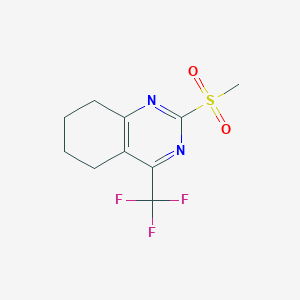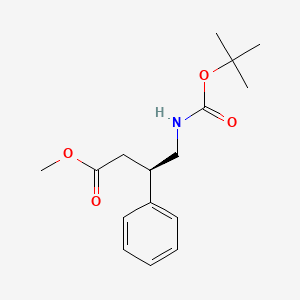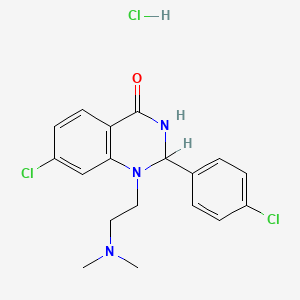
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
The synthesis of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 2,5-dimethoxyaniline with a suitable boron-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium(II) acetate. The process may also involve the use of potassium carbonate as a base to facilitate the formation of the trifluoroborate group .
Chemical Reactions Analysis
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium(II) acetate, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of biological systems, including enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics, is ongoing.
Mechanism of Action
The mechanism of action of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules. This reactivity is crucial for its role in organic synthesis and other applications. The specific pathways involved depend on the context of its use, such as the type of reaction and the target molecules .
Comparison with Similar Compounds
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (3-methylthiophenyl)trifluoroborate: This compound is also used in organic synthesis and has similar reactivity but differs in its functional groups, which can affect its applications.
2,5-Dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines: These compounds share structural similarities but are primarily studied for their pharmacological effects rather than their use in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the 2,5-dimethoxyphenylamino moiety, making it a versatile reagent in various fields of research.
Properties
Molecular Formula |
C11H14BF3KNO3 |
|---|---|
Molecular Weight |
315.14 g/mol |
IUPAC Name |
potassium;[3-(2,5-dimethoxyanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C11H14BF3NO3.K/c1-18-8-3-4-10(19-2)9(7-8)16-11(17)5-6-12(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,16,17);/q-1;+1 |
InChI Key |
YKTUZYSLMXIYKG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)NC1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


